2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)aceticacid
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Overview
Description
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid is a compound with the molecular formula C13H17NO6. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Acetylation: The final step involves the acetylation of the protected amino group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient nitration and protection reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid undergoes several types of chemical reactions:
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Trifluoroacetic acid, dichloromethane.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 2-(2-amino-4-nitrophenyl)acetic acid.
Substitution: Formation of the free amine.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
- (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid
- Boc-Dap-OH
Uniqueness
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H16N2O6 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrophenyl]acetic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10-7-9(15(19)20)5-4-8(10)6-11(16)17/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
IRRWXMHUKKGYIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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